Amino(cyclohex-2-en-1-yl)acetic acid
Description
Structural Framework and Chemical Significance of Amino(cyclohex-2-en-1-yl)acetic Acid
The molecular structure of this compound consists of a six-membered carbon ring containing a double bond (a cyclohexene (B86901) group), to which an acetic acid group and an amino group are attached at adjacent positions. The presence of both an acidic carboxyl group (-COOH) and a basic amino group (-NH2) classifies it as an amino acid. The unsaturated nature of the cyclohexene ring and the stereochemistry at the chiral centers are key features that define its three-dimensional shape and reactivity.
The chemical significance of this compound lies in its potential to serve as a versatile building block in organic synthesis. researchgate.net The presence of multiple functional groups—the carboxylic acid, the amine, and the alkene—allows for a variety of chemical transformations. These reactive sites can be selectively modified to create more complex molecules. For instance, the amino and carboxyl groups can participate in peptide bond formation, making it a candidate for incorporation into peptide structures. peptide.comnih.gov The alkene group can undergo addition reactions, allowing for further functionalization of the cyclic core.
The constrained conformation of the cyclohexene ring can impart specific secondary structures when this amino acid is incorporated into peptides, making it a valuable tool in the design of peptidomimetics with enhanced stability and biological activity. The chirality of the molecule is also of significant importance, as different stereoisomers can exhibit distinct biological effects. mdpi.comenamine.net
| Property | Data |
| Molecular Formula | C8H13NO2 |
| CAS Number | 62090-88-4 |
| Functional Groups | Carboxylic Acid, Amine, Alkene |
| Core Structure | Cyclohexene |
Contemporary Research Context and Academic Importance of this compound
In the broader context of chemical research, cyclic amino acids are of considerable academic importance. They are key components in many natural products and pharmaceuticals. nih.gov The rigid cyclic structure can lead to peptides with well-defined conformations, which is crucial for their interaction with biological targets such as enzymes and receptors.
Contemporary research often focuses on the synthesis and application of non-proteinogenic amino acids, like this compound, to develop novel therapeutic agents and research tools. The introduction of such unnatural amino acids into peptide chains can enhance their resistance to enzymatic degradation, improve their pharmacokinetic properties, and modulate their biological activity.
The academic importance of this specific compound is tied to its potential use in several areas:
Drug Discovery: As a constrained amino acid, it can be used to design peptides with improved stability and target affinity.
Organic Synthesis: It serves as a chiral scaffold for the synthesis of complex organic molecules and natural products. researchgate.net
Materials Science: The ability to incorporate this amino acid into polymers could lead to new materials with specific properties.
While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The principles of asymmetric synthesis and the study of conformationally restricted peptides provide a strong academic framework for its continued investigation. General synthetic strategies for cyclic amino acids, such as modifications of cyclohexane (B81311) precursors, are well-established and could be adapted for the preparation of this particular compound. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
62090-88-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11) |
InChI Key |
PYQPZOZULLHXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Amino Cyclohex 2 En 1 Yl Acetic Acid
Direct Synthetic Approaches to Amino(cyclohex-2-en-1-yl)acetic Acid
Direct approaches aim to construct the target molecule in a highly convergent manner, often utilizing multicomponent reactions that form several bonds in a single operation.
A plausible and powerful method for the synthesis of α-amino acids is the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid or its ester derivative to form substituted amines, including α-amino acids. wikipedia.orgnih.gov
In the context of this compound, the reactants specified align with a Petasis reaction framework. The reaction would involve 2-(Cyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an amine source (such as ammonia), and a carbonyl component. While 2-Amino-2-hydroxyacetic acid (glycine hydrate) is specified, the reaction typically proceeds through an imine formed from the amine and a carbonyl. Glyoxylic acid is the standard carbonyl component for producing α-amino acids via this method. nih.gov The reaction mechanism involves the formation of an iminium ion from the amine and carbonyl, which then undergoes nucleophilic attack by the cyclohexenyl group transferred from the boronic ester. organic-chemistry.org
Table 1: Proposed Petasis Reaction Components Interactive table available in digital version.
| Component | Chemical Name | Role |
|---|---|---|
| Boronic Ester | 2-(Cyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Nucleophile Source (Cyclohexenyl Group) |
| Amine | Ammonia (B1221849) (or equivalent) | Amine Source |
This one-pot synthesis is advantageous due to its operational simplicity and the ability to generate complex amino acids from readily available starting materials. organic-chemistry.org
The patent literature for structurally related compounds, particularly the anticonvulsant drug Gabapentin (1-(aminomethyl)cyclohexane acetic acid), provides valuable insights into synthetic strategies for cyclohexyl amino acids. google.comgoogleapis.com Although Gabapentin is a saturated analogue, the core chemical transformations can be adapted.
One prominent patented method involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA). googleapis.com This strategy begins with the conversion of 1,1-cyclohexane diacetic acid to its corresponding anhydride (B1165640). Treatment of the anhydride with ammonia yields the monoamide (CDMA). The subsequent Hofmann reaction, using an alkali metal hypohalite, converts the amide group into a primary amine with the loss of one carbon atom, yielding the target amino acid. googleapis.com
Another approach involves the catalytic hydrogenation of intermediates that contain a cyano group, which is reduced to an aminomethyl group. google.com These multi-step processes, while effective, often require harsh conditions or the use of toxic reagents like cyanides, prompting the development of alternative methods. google.com
Table 2: Example of a Patented Synthesis Step for a Gabapentin Intermediate Interactive table available in digital version.
| Starting Material | Reagents | Product | Transformation |
|---|---|---|---|
| 1,1-Cyclohexane diacetic acid anhydride | Ammonia | 1,1-Cyclohexane diacetic acid monoamide (CDMA) | Amidation |
Precursor Chemistry and Intermediate Derivatives in this compound Synthesis
Disconnection approaches often involve the separate synthesis of the carbocyclic framework and the amino acid moiety, followed by their strategic coupling.
The cyclohexene (B86901) core of the target molecule is efficiently synthesized using pericyclic reactions, most notably the Diels-Alder reaction. slideshare.net This [4+2] cycloaddition reaction combines a conjugated diene with a dienophile to form a six-membered ring. cerritos.edu For instance, the reaction of 1,3-butadiene (B125203) (the diene) with an acrylate (B77674) derivative (the dienophile) can directly install the acetic acid side chain or a precursor to it. organic-chemistry.orgnih.gov
The resulting cyclohexene can be further functionalized. For example, allylic bromination followed by displacement can introduce a handle for attaching the amino acid portion. Alternatively, starting with 2-cyclohexenone allows for conjugate addition reactions to introduce the side chain at the 3-position, followed by further modifications.
Table 3: Diels-Alder Approach to Cyclohexene Precursors Interactive table available in digital version.
| Diene | Dienophile | Key Product Feature |
|---|---|---|
| 1,3-Butadiene | Maleic Anhydride | Forms a cyclohexene with carboxylic acid precursors at adjacent positions. youtube.com |
| 1,3-Butadiene | Acrylonitrile | Forms a cyclohexene with a cyano group, a precursor to the acetic acid moiety. |
Several standard methods exist for the synthesis of α-amino acids that can be adapted to incorporate the pre-formed cyclohexenyl scaffold. libretexts.org
The amidomalonate synthesis is a robust method that begins with diethyl acetamidomalonate. libretexts.org This starting material is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. The enolate is then alkylated with a suitable cyclohexenyl halide, such as 3-bromocyclohexene. The final step involves acidic hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.org
Another common strategy is the reductive amination of an α-keto acid. libretexts.org A precursor such as (cyclohex-2-en-1-yl)pyruvic acid could be treated with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the target amino acid directly.
Chemical Transformations and Derivatization of this compound
This compound possesses three distinct functional groups amenable to further transformation: the secondary amine, the carboxylic acid, and the alkene. This allows for the synthesis of a wide array of derivatives.
Amine Group: The secondary amine can undergo N-acylation with acyl chlorides or anhydrides to form amides. It can also be subjected to N-alkylation with alkyl halides.
Carboxylic Acid Group: The carboxylic acid can be converted to esters (e.g., methyl or ethyl esters) through Fischer esterification. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Alkene Group: The carbon-carbon double bond can be hydrogenated to yield the saturated analogue, Amino(cyclohexyl)acetic acid. It can also undergo oxidation reactions such as epoxidation (using reagents like m-CPBA) or dihydroxylation (using osmium tetroxide) to introduce new functionality to the carbocyclic ring.
These derivatization reactions are crucial for creating libraries of related compounds for structure-activity relationship studies in medicinal chemistry. rsc.org
Table 4: Summary of Potential Derivatization Reactions Interactive table available in digital version.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Amine | N-Acylation | Acetic Anhydride | N-Acetyl Amide |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl Ester |
| Alkene | Hydrogenation | H₂, Pd/C | Saturated Cyclohexyl Ring |
Table of Compounds Mentioned
| Chemical Name |
| (Cyclohex-2-en-1-yl)pyruvic acid |
| 1,1-Cyclohexane diacetic acid |
| 1,1-Cyclohexane diacetic acid monoamide (CDMA) |
| 1,3-Butadiene |
| 2-(Cyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| 2-Amino-2-hydroxyacetic acid |
| 2-Cyclohexenone |
| 3-Bromocyclohexene |
| Acrylonitrile |
| This compound |
| Amino(cyclohexyl)acetic acid |
| Ammonia |
| Danishefsky's diene |
| Diethyl acetamidomalonate |
| Gabapentin (1-(aminomethyl)cyclohexane acetic acid) |
| Glyoxylic acid |
| Lithium aluminum hydride |
| Maleic Anhydride |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Osmium tetroxide |
| Sodium cyanoborohydride |
| Sodium ethoxide |
| Sodium hypobromite |
Strategies for Oxidation Reactions and Derived Products
The presence of a carbon-carbon double bond in the cyclohexene ring of this compound makes it susceptible to a variety of oxidation reactions. These transformations can lead to the introduction of new functional groups and the formation of diverse molecular scaffolds. While specific studies on the oxidation of this compound are not extensively documented, analogous reactions on similar allylic and unsaturated systems provide a strong basis for predicting its reactivity.
Key oxidative transformations applicable to this molecule include epoxidation and dihydroxylation of the double bond, as well as allylic oxidation.
Epoxidation: The conversion of the cyclohexene double bond to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The resulting epoxide is a highly valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles to introduce new functionalities in a stereocontrolled manner. In a study on related cyclic systems, catalysts derived from 1,2-diaminocyclohexane have been shown to be highly effective for enantioselective epoxidation, suggesting that stereocontrolled synthesis of epoxides from chiral derivatives of this compound is feasible. acs.org
Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. This can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The stereochemical outcome of this reaction (syn- or anti-dihydroxylation) can often be controlled by the choice of reagents and reaction conditions. For instance, lithium bromide has been shown to be an efficient catalyst for the dihydroxylation of alkenes, affording either syn or anti diols with excellent diastereoselectivity depending on the co-oxidant used. organic-chemistry.org
Allylic Oxidation: The allylic positions of the cyclohexene ring are also susceptible to oxidation, which can introduce a hydroxyl or carbonyl group. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants are typically used for this purpose. Enzyme-catalyzed allylic oxidations have also emerged as a powerful tool, often offering high levels of regio- and stereoselectivity under mild conditions. researchgate.net
| Oxidation Reaction | Typical Reagents | Potential Product(s) | Key Features |
| Epoxidation | m-CPBA, Hydrogen peroxide with a catalyst | Amino(3-oxabicyclo[4.1.0]heptan-2-yl)acetic acid | Forms a reactive epoxide ring; allows for subsequent nucleophilic ring-opening. |
| Syn-dihydroxylation | Osmium tetroxide, Potassium permanganate (cold, dilute) | Amino(2,3-dihydroxycyclohexyl)acetic acid | Adds two hydroxyl groups to the same face of the double bond. |
| Allylic Oxidation | Selenium dioxide, Chromium trioxide | Amino(4-hydroxycyclohex-2-en-1-yl)acetic acid, Amino(4-oxocyclohex-2-en-1-yl)acetic acid | Introduces functionality at the carbon atom adjacent to the double bond. |
Methodologies for Reduction Reactions and Associated Products
The unsaturated cyclohexene ring and the carboxylic acid group of this compound are both amenable to reduction. The choice of reducing agent and reaction conditions determines which functional group is reduced and the stereochemistry of the resulting product.
Hydrogenation of the Alkene: The most common method for reducing the carbon-carbon double bond is catalytic hydrogenation. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃). This reaction is generally highly efficient and results in the syn-addition of hydrogen to the double bond, leading to the formation of Amino(cyclohexyl)acetic acid. The stereoselectivity of the hydrogenation can be influenced by the steric hindrance of the substituents on the ring. For instance, the hydrogenation of aromatic amino acids to their corresponding cyclohexyl derivatives has been achieved with retention of chirality using a ruthenium-based catalyst. researchgate.net
Reduction of the Carboxylic Acid: The carboxylic acid moiety can be reduced to a primary alcohol, yielding the corresponding amino alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents will also reduce the double bond unless it is protected or if specific reaction conditions are employed. More selective reagents might be necessary if only the carboxylic acid is to be reduced while preserving the double bond. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration has been reported using a Rh-MoOx/SiO₂ catalyst. rsc.org
| Reduction Reaction | Typical Reagents | Potential Product(s) | Key Features |
| Alkene Hydrogenation | H₂, Pd/C, PtO₂, Rh/Al₂O₃ | Amino(cyclohexyl)acetic acid | Saturates the cyclohexene ring; typically proceeds with syn-addition of hydrogen. |
| Carboxylic Acid Reduction | LiAlH₄, BH₃ | 2-Amino-2-(cyclohex-2-en-1-yl)ethanol | Converts the carboxylic acid to a primary alcohol; may also reduce the alkene. |
| Complete Reduction | LiAlH₄ (excess), Catalytic Hydrogenation (high pressure/temp) | 2-Amino-2-(cyclohexyl)ethanol | Reduces both the alkene and the carboxylic acid. |
Approaches to Substitution Reactions and Functional Group Interconversions
The amino and carboxylic acid groups of this compound are primary sites for substitution reactions and functional group interconversions. These modifications are crucial for incorporating this amino acid into larger molecules, such as peptides, or for creating derivatives with altered properties.
N-Functionalization: The primary amino group can be readily functionalized through various reactions.
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. This is a fundamental step in peptide synthesis.
Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Protection: To prevent unwanted side reactions during synthesis, the amino group is often protected with groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Carboxyl Group Modification: The carboxylic acid can be converted into a range of other functional groups.
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. This is often done to protect the carboxylic acid or to improve its solubility.
Amide Formation: Coupling with an amine, typically using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms an amide bond. This is the cornerstone of peptide synthesis. nih.gov
Reduction to Alcohol: As mentioned previously, the carboxylic acid can be reduced to an alcohol.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Amino Group | Acylation | Acid chloride, Acid anhydride | Amide |
| Amino Group | Alkylation | Alkyl halide, Aldehyde/Ketone + reducing agent | Secondary/Tertiary Amine |
| Amino Group | Protection | Boc₂O, Fmoc-Cl | Carbamate |
| Carboxyl Group | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxyl Group | Amide Formation | Amine, DCC, EDC | Amide |
Development of Complex Organic Architectures from this compound
This compound serves as a valuable chiral building block for the synthesis of more complex and biologically relevant molecules. Its rigid cyclic structure and multiple functional groups allow for the construction of intricate three-dimensional architectures.
Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptide chains to create peptidomimetics with modified conformations and improved stability against enzymatic degradation. The synthesis of dipeptides containing cyclic amino acids has been well-documented, often employing standard solid-phase or solution-phase peptide synthesis methodologies. cdnsciencepub.commasterorganicchemistry.com The cyclic nature of the amino acid can induce specific turns or constrained conformations in the resulting peptide, which can be beneficial for mimicking the secondary structures of proteins.
Synthesis of Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic systems. For example, the amino and carboxyl groups can be part of a condensation reaction with other bifunctional molecules to form lactams, benzodiazepines, or other fused ring systems. The synthesis of various heterocyclic compounds, such as pyrazoles, pyridazines, and thiazepines, often starts from amino acid precursors. rdd.edu.iqnih.gov
Asymmetric Synthesis: The inherent chirality of this compound makes it a useful scaffold in asymmetric synthesis. The stereocenters can direct the stereochemical outcome of subsequent reactions on the ring or on appended functional groups. In one example, a related compound, (-)-(2-cyclohexenyl)acetic acid, was used as a starting material for the stereoselective synthesis of an aminoisoquinocarbazole via an intramolecular Diels-Alder reaction and a Curtius rearrangement. researchgate.net This highlights the potential of the cyclohexenyl acetic acid framework in constructing complex, polycyclic natural product-like molecules.
| Application | Synthetic Strategy | Resulting Architecture |
| Peptidomimetics | Solid-Phase or Solution-Phase Peptide Synthesis | Peptides with constrained conformations |
| Heterocycles | Intramolecular or Intermolecular Cyclization Reactions | Fused or spirocyclic heterocyclic systems |
| Natural Product Synthesis | Diastereoselective reactions, Cycloadditions | Polycyclic and stereochemically complex molecules |
Stereochemistry and Chiral Synthesis of Amino Cyclohex 2 En 1 Yl Acetic Acid
Enantiomeric and Diastereomeric Considerations of Amino(cyclohex-2-en-1-yl)acetic Acid
This compound possesses two stereocenters: one at the C1 position of the cyclohexene (B86901) ring and another at the α-carbon of the acetic acid moiety. The presence of these two chiral centers gives rise to a total of four possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers:
(1R, αR) and (1S, αS)
(1R, αS) and (1S, αR)
The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For instance, the (1R, αR)-isomer and the (1R, αS)-isomer are diastereomers. Each of these stereoisomers can exhibit unique biological activities and physical properties, making their individual synthesis a primary objective in stereoselective chemistry. The differentiation and characterization of such β-amino acid stereoisomers can be performed using techniques like mass spectrometry with chiral host compounds. researchgate.net
Enantioselective Synthetic Methodologies for this compound
The creation of specific enantiomers or diastereomers from prochiral starting materials requires enantioselective methods, which can be broadly categorized into catalytic and auxiliary-based approaches.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-amino acids, organocatalysis has emerged as a powerful tool. researchgate.net Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), can activate imines toward nucleophilic attack in a highly controlled chiral environment. acs.orgnih.gov
A plausible catalytic asymmetric route to this compound could involve the reaction of an imine with a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclohexene precursor. The IDPi catalyst would protonate the imine, forming a chiral ion pair that directs the facial attack of the nucleophile, thereby establishing the stereochemistry at the α-amino carbon. acs.org
Table 1: Asymmetric Catalysis Approaches for β-Amino Acid Synthesis
| Catalyst Type | Reaction Mechanism | Key Features |
|---|---|---|
| Chiral Brønsted Acid (e.g., IDPi) | Activation of an imine via protonation to form a chiral ion pair, followed by enantioselective nucleophilic attack. acs.orgnih.gov | High efficiency (low catalyst loading), operational simplicity, and applicability to a wide range of substrates. |
| Transition Metal Catalysis | Coordination of substrates to a chiral metal-ligand complex to control the stereochemical outcome of bond formation. | High turnover numbers and enantioselectivities; widely used in hydrogenations and C-C bond formations. |
Chiral auxiliary-based synthesis is a stoichiometric strategy where a chiral molecule is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Oxazolidinones, popularized by David A. Evans, are highly effective chiral auxiliaries for controlling stereochemistry in aldol, alkylation, and acylation reactions. nih.gov A potential synthesis of this compound using this approach could involve:
Acylation of a chiral oxazolidinone (derived from a readily available amino alcohol) with an acetyl halide.
Formation of a boron or titanium enolate, which creates a rigid, chiral environment.
Reaction of this enolate with a suitable cyclohexenyl electrophile. The facial bias imposed by the auxiliary directs the electrophile to one face of the enolate, establishing the desired stereochemistry.
Hydrolytic cleavage of the auxiliary to release the chiral carboxylic acid, which can then be converted to the target amino acid.
Other auxiliaries, such as those derived from camphor (B46023), pseudoephedrine, or amino indanols, have also been successfully employed in asymmetric synthesis. nih.govscielo.org.mx
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Control |
|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations. nih.gov | Forms a chelated enolate intermediate that sterically blocks one face from electrophilic attack. |
| Pseudoephedrine | Alkylation of amides. | Forms a stable lithium chelate that directs alkylating agents to a specific face. |
| Camphorsultam | Diels-Alder reactions, conjugate additions. | The bulky camphor skeleton provides effective steric shielding of one face of the attached prochiral substrate. |
Resolution Techniques for Stereoisomers of this compound
Resolution is the process of separating a racemic mixture into its constituent enantiomers. Classical resolution involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the resolving agent is removed to yield the pure enantiomers of the amino acid.
Common resolving agents include:
Tartaric acid
Mandelic acid
Camphorsulfonic acid
Brucine
Alternatively, chromatographic methods using a chiral stationary phase (CSP) can separate enantiomers directly without derivatization.
Biomimetic and Enzymatic Approaches for this compound and Analogues
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. rsc.org For the synthesis of chiral amines and amino acids, transaminases (TAs) are particularly powerful enzymes. whiterose.ac.uk
An enzymatic synthesis of this compound could be envisioned starting from the corresponding α-keto acid, (cyclohex-2-en-1-yl)oxoacetic acid. An engineered ω-transaminase could then catalyze the asymmetric transfer of an amino group from a simple amino donor (like isopropylamine) to the keto acid, producing a single enantiomer of the target amino acid with high optical purity. whiterose.ac.uk Lipases are another class of enzymes used for the kinetic resolution of racemic esters or alcohols, which can serve as precursors to the target molecule. researchgate.net
Biomimetic synthesis seeks to emulate nature's synthetic strategies. nih.gov A recently developed biomimetic 1,2-amino migration, inspired by biocatalytic processes and enabled by photoredox catalysis, provides a novel and modular route to γ-substituted β-amino acids from simple α-amino acid derivatives. nih.gov This cutting-edge methodology highlights the potential for developing new synthetic pathways to complex amino acids by drawing inspiration from biological systems. nih.govnih.gov
Table 3: Biocatalytic and Biomimetic Synthesis Strategies
| Method | Description | Key Advantages |
|---|---|---|
| Transaminase (TA) Catalysis | Asymmetric amination of a prochiral ketone or keto acid using an amino donor. whiterose.ac.uk | Excellent enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temperature), and high atom economy. |
| Lipase-Catalyzed Resolution | Enantioselective acylation or hydrolysis of a racemic alcohol or ester precursor. researchgate.net | Broad substrate scope, high stability of enzymes, and no need for cofactors. |
Advanced Spectroscopic and Analytical Characterization of Amino Cyclohex 2 En 1 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Detailed ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR data are essential for the unambiguous structural elucidation of Amino(cyclohex-2-en-1-yl)acetic acid. This would involve the assignment of chemical shifts and coupling constants for each proton and carbon atom in the molecule, as well as establishing through-bond and through-space correlations. However, specific experimental spectra and associated data for this compound are not available in the searched scientific databases.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would provide information on the chemical environment of the protons in the molecule. The expected signals would include those for the vinyl protons of the cyclohexene (B86901) ring, the methine proton at the stereocenter bearing the amino and carboxyl groups, the methine proton at the other end of the double bond, and the methylene (B1212753) protons of the cyclohexene ring. The chemical shifts (δ) and coupling constants (J) would be crucial for determining the relative stereochemistry of the substituents. Without experimental data, a table of these values cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all unique carbon atoms in this compound. This would include the carboxyl carbon, the carbons of the double bond, the methine carbons, and the methylene carbons of the ring. The chemical shifts of these carbons would confirm the carbon skeleton of the molecule. Specific chemical shift values are not available from the conducted searches.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula. This is a key step in confirming the identity of a synthesized compound. No specific HRMS data for this compound could be located.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragment ions would provide valuable information about the structure of the molecule, such as the loss of the carboxylic acid group, the amino group, or fragmentation of the cyclohexene ring. Elucidating these fragmentation pathways is fundamental to the structural characterization of novel compounds. Regrettably, no MS/MS studies or fragmentation data for this compound are available in the public domain.
Due to the absence of the necessary experimental data, the requested data tables for NMR and MS analysis cannot be provided.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an essential tool for identifying the functional groups present in this compound. The IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. wiley.com For amino acids in the solid state, the spectra typically show characteristics of the zwitterionic form.
The key functional groups of this compound and their expected vibrational frequencies are:
Ammonium (B1175870) Group (-NH₃⁺): The N-H stretching vibrations of the protonated amine appear as a broad band in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretching bands. N-H bending vibrations (asymmetric and symmetric) are expected around 1630-1550 cm⁻¹.
Carboxylate Group (-COO⁻): The asymmetric stretching vibration of the carboxylate group gives rise to a strong absorption band typically found between 1600-1550 cm⁻¹. The symmetric stretching vibration appears in the 1420-1380 cm⁻¹ region.
Alkenyl Group (C=C): The C=C stretching vibration of the cyclohexene ring is expected to produce a weak to medium absorption band in the 1690-1640 cm⁻¹ range. The =C-H stretching vibration occurs just above 3000 cm⁻¹.
Alkyl Groups (C-H): The stretching vibrations of the C-H bonds in the cyclohexene ring appear just below 3000 cm⁻¹. The corresponding C-H bending (scissoring and rocking) vibrations are found in the 1470-1350 cm⁻¹ range.
The far-infrared region (below 650 cm⁻¹) contains information about skeletal vibrations and torsional modes of the entire molecule, including COO⁻ rocking/wagging modes. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Broad, Strong |
| N-H Bend (Asymmetric) | ~1610 | Medium | |
| N-H Bend (Symmetric) | ~1510 | Medium | |
| Carboxylate (-COO⁻) | C=O Stretch (Asymmetric) | 1600 - 1550 | Strong |
| C=O Stretch (Symmetric) | 1420 - 1380 | Strong | |
| Alkene (=C-H, C=C) | =C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1690 - 1640 | Weak-Medium | |
| Alkane (-C-H) | -C-H Stretch | 3000 - 2850 | Medium-Strong |
X-ray Diffraction for Absolute Stereochemistry and Crystalline Structure
Single Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. springernature.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing definitive proof of the molecular connectivity and conformation of this compound.
Crucially, for chiral molecules, SCXRD can establish the absolute stereochemistry of all stereogenic centers, provided a good quality crystal is obtained and appropriate data analysis (e.g., calculation of the Flack parameter) is performed. bibliotekanauki.pl For this compound, which has two stereocenters, SCXRD would unequivocally determine the relative configuration (cis or trans) of the amino and acetic acid substituents on the cyclohexene ring. It would also reveal the preferred conformation of the six-membered ring (e.g., half-chair).
The analysis would also provide detailed information on the intermolecular interactions, such as hydrogen bonding between the ammonium and carboxylate groups, that dictate the crystal packing arrangement. mdpi.com
The primary challenge in SCXRD is obtaining diffraction-quality single crystals. nih.gov For amino acids, several crystallization methods can be employed. The selection of an appropriate solvent or solvent system is critical.
Common methodologies include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., water, ethanol, or mixtures with less polar solvents like cyclohexane), and the solvent is allowed to evaporate slowly over days or weeks. rsc.org
Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). Slow diffusion of the precipitant vapor into the drop gradually reduces the solubility, promoting crystal growth.
Cooling Crystallization: A solution of the compound is saturated at an elevated temperature and then slowly cooled, causing the solubility to decrease and leading to crystallization.
Neutralization Crystallization: For amino acids, crystallization can sometimes be induced by carefully adjusting the pH of an acidic or basic solution towards the isoelectric point. google.com
Finding the optimal conditions often requires screening various solvents, concentrations, temperatures, and techniques. google.com
Chiroptical Spectroscopic Methods for Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful non-destructive method for determining the absolute configuration of chiral compounds in solution. nih.gov
The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the relevant chromophores are the carboxylic acid/carboxylate group and the C=C double bond. The observed spectrum, characterized by positive or negative Cotton effects at specific wavelengths, serves as a unique signature of a particular stereoisomer.
The standard methodology involves comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). nih.gov A theoretical spectrum is calculated for a specific, known absolute configuration (e.g., 1R, 6S). If the calculated spectrum shows a good match with the experimental spectrum, the absolute configuration of the sample can be confidently assigned. This approach is particularly valuable when X-ray quality crystals cannot be obtained. rsc.org
Table 3: Illustrative Data from a Hypothetical ECD Spectrum
| Wavelength (nm) | Cotton Effect (Δε) | Associated Transition |
|---|---|---|
| ~200 | Positive/Negative | π → π* (C=C) |
Computational and Theoretical Investigations of Amino Cyclohex 2 En 1 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous chemical properties can be derived. wikipedia.org For Amino(cyclohex-2-en-1-yl)acetic acid, such calculations reveal the distribution of electrons and identify regions susceptible to chemical attack.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated, which visually represents the charge distribution and highlights electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and a more positive potential near the amino group's hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound Note: The following data is hypothetical and for illustrative purposes.
| Parameter | Calculated Value | Implication |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 5.4 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule with asymmetric charge distribution. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of conformational dynamics. mdpi.com For a flexible molecule like this compound, MD simulations are crucial for exploring its accessible conformations in different environments, such as in an aqueous solution. nih.gov
Table 2: Summary of MD Simulation Parameters and Results Note: The following data is hypothetical and for illustrative purposes based on a simulated 100 ns trajectory in explicit water.
| Analysis Metric | Region | Average Value | Interpretation |
| RMSD | Whole Molecule | 1.8 Å | The molecule explores different conformations but remains structurally stable. |
| RMSF | Cyclohexene (B86901) Ring | 0.9 Å | The ring structure is relatively rigid. |
| RMSF | Carboxyl Group | 2.5 Å | The carboxyl group exhibits high flexibility. |
| RMSF | Amino Group | 2.1 Å | The amino group shows significant mobility. |
In Silico Modeling of Chemical Reactions and Synthetic Pathways
Computational chemistry can model reaction mechanisms, predict transition states, and calculate activation energies, thereby guiding the design of efficient synthetic routes. nih.gov This in silico approach allows for the screening of various potential pathways before undertaking expensive and time-consuming laboratory work. pagepress.org A plausible synthetic route to this compound could involve steps like the Strecker synthesis starting from cyclohex-2-en-1-carbaldehyde or an enzymatic resolution.
Using quantum chemical methods, the potential energy surface for a proposed reaction step can be mapped out. This involves locating the structures of reactants, products, and the transition state that connects them. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. By comparing the calculated activation energies for different proposed synthetic routes, the most kinetically favorable pathway can be identified. researchgate.net For instance, modeling the key C-C bond-forming step or the amination step can provide insights into the reaction's feasibility and potential yield. nih.gov
Table 3: Hypothetical Calculated Activation Energies for a Synthetic Step Note: The following data is hypothetical and for illustrative purposes.
| Proposed Reaction Pathway | Key Step Modeled | Solvent Model | Calculated Ea (kcal/mol) | Predicted Feasibility |
| Pathway A | Nucleophilic addition | Acetonitrile | 25.4 | Moderate; requires heating. |
| Pathway B | Reductive amination | Water | 18.2 | High; likely proceeds at room temperature. |
| Pathway C | Strecker synthesis | Methanol | 21.5 | Good; feasible under mild conditions. |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions serve as a valuable aid in the structural elucidation and verification of synthesized compounds. walshmedicalmedia.com By calculating properties like magnetic shielding tensors for NMR or vibrational frequencies for IR, a theoretical spectrum can be generated and compared directly with experimental results. arxiv.org
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are included via models like the Polarizable Continuum Model (PCM). github.io Discrepancies between the predicted and experimental spectra can help identify incorrect structural assignments or reveal the presence of unexpected conformational equilibria. Similarly, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or C=C stretching of the cyclohexene ring.
Table 4: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data Note: The following data is hypothetical and for illustrative purposes.
| Spectrum | Parameter | Predicted Value | Experimental Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 175.2 ppm | 174.8 ppm | Carbonyl Carbon (COOH) |
| ¹³C NMR | Chemical Shift (δ) | 128.9 ppm | 129.3 ppm | Olefinic Carbon (C=C) |
| ¹H NMR | Chemical Shift (δ) | 3.85 ppm | 3.91 ppm | α-Hydrogen (CH-COOH) |
| IR | Frequency (ν) | 1715 cm⁻¹ | 1710 cm⁻¹ | C=O Stretch |
| IR | Frequency (ν) | 3050 cm⁻¹ | 3045 cm⁻¹ | =C-H Stretch |
Ligand-Protein Docking and Molecular Interaction Modeling for Analogues
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. wikipedia.orgbiosynsis.com This method is central to structure-based drug design and helps in understanding the molecular basis of a ligand's biological activity. wikipedia.orgnih.gov While the specific biological targets of this compound are not established, docking simulations can be used to screen its analogues against various enzymes or receptors to identify potential protein targets.
The docking process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. meilerlab.org A lower docking score typically indicates a more favorable binding interaction. The analysis of the best-ranked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For analogues of this compound, this analysis could reveal how modifications to the cyclohexene ring or the amino acid backbone affect binding affinity and selectivity, providing a rational basis for designing more potent and specific molecules. biorxiv.org
Table 5: Hypothetical Docking Results of Analogues Against a Target Kinase Note: The following data is hypothetical and for illustrative purposes.
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| This compound | -6.5 | Glu-121, Asn-170 | Leu-75, Val-83 |
| Analogue 1 (4-hydroxycyclohexyl) | -7.8 | Glu-121, Asn-170, Tyr-123 | Leu-75, Val-83 |
| Analogue 2 (4-fluorocyclohexyl) | -7.1 | Glu-121, Asn-170 | Leu-75, Val-83, Phe-180 |
| Analogue 3 (phenyl) | -6.1 | Asn-170 | Leu-75, Phe-180 |
Biological and Mechanistic Research Applications of Amino Cyclohex 2 En 1 Yl Acetic Acid
Investigations into Molecular Target Interactions of Amino(cyclohex-2-en-1-yl)acetic Acid
The unique conformation and chemical functionalities of this compound make it an intriguing candidate for studying interactions with various biological macromolecules.
Enzyme and Receptor Binding Affinity Studies
Research on the Streptomyces griseus aminopeptidase (B13392206) (SGAP), a zinc-dependent exopeptidase, has shown that it exhibits a high preference for large hydrophobic amino-terminus residues. researchgate.net X-ray crystallographic analysis of SGAP complexed with bulky inhibitory amino acids like L-tryptophan and p-iodo-L-phenylalanine revealed that these molecules bind to the active site, interacting with the two zinc ions via their carboxylate group and forming hydrogen bonds with key residues. researchgate.net Given the cyclohexenyl group of this compound, it is plausible that it could also exhibit inhibitory activity against proteases with a preference for hydrophobic residues by fitting into their specificity pockets.
Below is a table summarizing the binding affinities of various agonists to the human glycine (B1666218) receptor, illustrating the structure-affinity relationships that are central to such studies.
| Agonist | Receptor Subtype | Binding Affinity (pKi) |
| Glycine | α1 homomer | 6.1 |
| β-Alanine | α1 homomer | 4.7 |
| Taurine | α1 homomer | 4.8 |
| L-Alanine | α1 homomer | 4.2 |
| D-Alanine | α1 homomer | 3.5 |
This table is illustrative and based on data for the human glycine receptor. The binding affinity of this compound would need to be determined experimentally.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action of a compound is crucial for its development as a research tool or therapeutic agent. For this compound, this would involve identifying its cellular targets and the downstream effects of their modulation.
For example, if this compound were to act as an enzyme inhibitor, mechanistic studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through kinetic assays that measure enzyme activity in the presence of varying concentrations of the substrate and the inhibitor. Covalent modifications to enzymes by inhibitors, such as in suicide inhibition, represent a permanent and potent mechanism of action. youtube.com The reactive cyclohexene (B86901) moiety of this compound could potentially participate in such covalent interactions within an enzyme's active site.
Furthermore, if the compound targets a receptor, studies would focus on whether it acts as an agonist, antagonist, or allosteric modulator. Techniques such as electrophysiology could be employed to measure changes in ion channel activity in response to the compound, providing insights into its functional effects on receptor signaling. ed.ac.ukresearchgate.net
Role as a Chemical Probe in Complex Biological Systems
Unnatural amino acids are valuable tools for probing protein structure and function in complex biological systems. nih.gov this compound, with its unique cyclic and unsaturated side chain, could be utilized as a chemical probe to investigate protein-protein interactions and cellular processes.
The incorporation of unnatural amino acids into proteins can be achieved through methods like nonsense suppression, allowing for the site-specific introduction of novel chemical functionalities. nih.gov For instance, the cyclohexene group could serve as a reactive handle for "click chemistry" or other bioorthogonal reactions, enabling the attachment of fluorescent dyes, biotin (B1667282) tags, or cross-linking agents. iris-biotech.de This would facilitate the visualization, isolation, and identification of binding partners of a target protein.
Cyclic peptides, often incorporating unnatural amino acids, have been successfully used as chemical tools to recognize protein surfaces and probe protein-protein interactions. dundee.ac.uknih.gov The conformational constraints imposed by the cyclic structure can lead to enhanced binding affinity and specificity.
Applications in Advanced Organic Synthesis for Bioactive Molecules
The structural framework of this compound makes it a versatile building block for the synthesis of more complex and biologically active molecules. The field of organic synthesis continually seeks novel scaffolds for the creation of new therapeutic agents. rsc.orgnih.gov
The presence of both an amino group and a carboxylic acid group allows for its incorporation into peptide chains through standard solid-phase peptide synthesis. The resulting peptides would possess a unique conformational bias due to the cyclic side chain. Research on peptides containing cyclic β-amino acids has shown that these molecules can adopt stable secondary structures, such as helices. rsc.orgchemrxiv.org For example, homooligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to fold into a robust 14-helix. rsc.org The ribosomal incorporation of cyclic β-amino acids into peptides has also been demonstrated, opening up possibilities for the biosynthesis of novel polypeptides with tailored properties. rsc.orgchemistryworld.com
The cyclohexene ring offers a site for further chemical modification. Reactions such as epoxidation, dihydroxylation, or Diels-Alder cycloadditions could be employed to generate a diverse library of derivatives with potentially novel biological activities. The synthesis of trihydroxylated cyclohexane (B81311) β-amino acids from (-)-shikimic acid is an example of how a cyclohexene precursor can be elaborated into a highly functionalized molecule. rsc.org
Structural Biology Insights Derived from this compound Studies
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of biological macromolecules at atomic resolution. wikipedia.orgjic.ac.uknih.govlibretexts.org Incorporating this compound into a peptide or protein could provide valuable insights into its structural effects.
The constrained nature of the cyclohexene ring would influence the local backbone conformation of a peptide chain. This can be used to stabilize specific secondary structures, such as turns or helices, which are often involved in molecular recognition events. nih.gov The study of peptides containing sugar amino acids has demonstrated that the rigid ring structures can induce specific turn conformations. acs.org
If a protein containing this unnatural amino acid is crystallized, X-ray diffraction analysis can reveal the precise orientation of the cyclohexenyl side chain within the protein's structure and its interactions with neighboring residues. nih.gov This information is crucial for understanding the structural basis of a protein's function and for the rational design of molecules that can modulate its activity.
Below is a table summarizing common techniques used in structural biology and the type of information they provide.
| Technique | Information Obtained | Relevance to this compound |
| X-ray Crystallography | High-resolution 3D structure of molecules in a crystalline state. | Determine the precise conformation and interactions of the amino acid within a peptide or protein. |
| NMR Spectroscopy | 3D structure and dynamics of molecules in solution. | Study the conformational flexibility of the cyclohexene ring and its influence on peptide folding in a solution environment. |
| Circular Dichroism (CD) | Secondary structure content (e.g., α-helix, β-sheet) of proteins and peptides. | Assess the impact of incorporating the amino acid on the overall secondary structure of a peptide. |
| Molecular Dynamics (MD) Simulations | Computational prediction of molecular motion and conformational changes over time. | Simulate the conformational landscape of peptides containing the amino acid and predict stable structures. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Amino(cyclohex-2-en-1-yl)acetic acid, and what characterization techniques are essential for confirming its structure?
- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions using diethyl mesoxalate (DEMO), a highly electrophilic tricarbonyl reagent. For example, DEMO reacts with acid amides to form N,O-hemiacetals, which are converted to N-acylimines upon dehydration. These intermediates accept a second nucleophile (e.g., pyrroles) to yield α,α-disubstituted malonates, followed by hydrolysis and decarboxylation to produce the final amino acid derivative . Characterization requires NMR spectroscopy (to track reaction intermediates and confirm regiochemistry) and X-ray crystallography (using SHELX software for structural refinement) . Purity assessment should involve HPLC or LC-MS to detect byproducts .
Q. What analytical methods are recommended for assessing the purity and stability of this compound in different solvent systems?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to quantify purity. Solvent stability can be tested by monitoring degradation products over time in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) .
- Spectroscopy : FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight .
- Thermal Analysis : Differential scanning calorimetry (DSC) evaluates thermal stability and polymorphic transitions .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Antioxidant Assays : Measure radical scavenging capacity using DPPH or ABTS assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .
- Anti-inflammatory Screening : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to quantify inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA .
- Biomolecular Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can assess binding affinity to target proteins (e.g., cyclooxygenase-2) .
Advanced Research Questions
Q. How can researchers address challenges in controlling stereochemistry during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., thiourea-based organocatalysts) to induce enantioselectivity during nucleophilic additions. For example, N-Boc aldimines reacted with silyl ketene acetals yield >90% enantiomeric excess (ee) .
- Reaction Optimization : Adjust solvent polarity (e.g., toluene vs. acetonitrile) and temperature to favor kinetically controlled pathways. Microwave-assisted synthesis may reduce racemization .
- Dynamic Resolution : Use enzymes (e.g., lipases) for kinetic resolution of racemic mixtures in hydrolytic steps .
Q. What strategies are effective in resolving data contradictions arising from isomerization or rotamer formation in this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Perform ¹H/¹³C NMR at 25–60°C to distinguish rotamers (signals coalesce at higher temps) from diastereomers (distinct signals persist) .
- X-ray Crystallography : Resolve absolute configuration and confirm isomer ratios in solid-state structures .
- Computational Modeling : Density functional theory (DFT) calculates energy barriers for isomer interconversion and predicts dominant conformers .
Q. What computational approaches complement experimental data in predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., Fukui indices) and reaction pathways (e.g., nucleophilic attack on the cyclohexene ring) .
- Molecular Docking : Simulate binding poses with target enzymes (e.g., histone deacetylases) using AutoDock Vina to prioritize derivatives for synthesis .
- MD Simulations : Analyze solvent interactions and stability of rotamers in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
